molecular formula C15H20N2OS B12815478 Benzo(b)thiophene-2-carboxamide, N-(2-(diethylamino)ethyl)- CAS No. 15272-61-4

Benzo(b)thiophene-2-carboxamide, N-(2-(diethylamino)ethyl)-

Cat. No.: B12815478
CAS No.: 15272-61-4
M. Wt: 276.4 g/mol
InChI Key: BKZZNGOVLXIRQR-UHFFFAOYSA-N
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Description

Benzo(b)thiophene-2-carboxamide, N-(2-(diethylamino)ethyl)- is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzo(b)thiophene core, which is a bicyclic structure combining a benzene ring fused to a thiophene ring, and a carboxamide group attached to the second position of the thiophene ring. The N-(2-(diethylamino)ethyl) moiety introduces a diethylaminoethyl side chain, enhancing its chemical reactivity and biological activity.

Properties

CAS No.

15272-61-4

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H20N2OS/c1-3-17(4-2)10-9-16-15(18)14-11-12-7-5-6-8-13(12)19-14/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18)

InChI Key

BKZZNGOVLXIRQR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)thiophene-2-carboxamide, N-(2-(diethylamino)ethyl)- typically involves the following steps:

    Formation of Benzo(b)thiophene Core: The benzo(b)thiophene core can be synthesized via cyclization reactions involving thiophene derivatives and benzene precursors. Common methods include the Pummerer rearrangement or the Gewald reaction.

    Introduction of Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction. This can be achieved by reacting benzo(b)thiophene-2-carboxylic acid with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of Diethylaminoethyl Side Chain: The final step involves the alkylation of the amide nitrogen with 2-chloro-N,N-diethylethylamine under basic conditions, typically using a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophene-2-carboxamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The

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